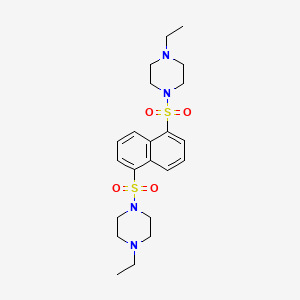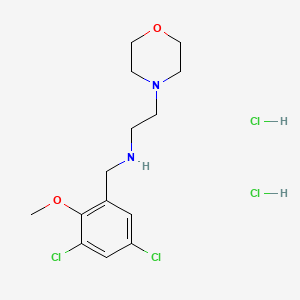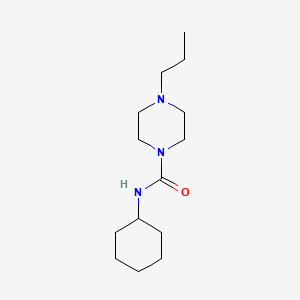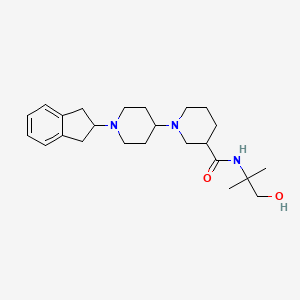
1,1'-(1,5-naphthalenediyldisulfonyl)bis(4-ethylpiperazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,5-naphthalenediyldisulfonyl)bis(4-ethylpiperazine), commonly referred to as NDS, is a chemical compound that has been widely used in scientific research. NDS is a sulfonamide compound that has two piperazine groups attached to a naphthalene ring.
Mécanisme D'action
NDS inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. The binding of NDS to the enzyme prevents the conversion of carbon dioxide to bicarbonate, which leads to a decrease in pH. The inhibition of carbonic anhydrase enzymes by NDS has been shown to have both direct and indirect effects on various physiological processes.
Biochemical and Physiological Effects:
NDS has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes by NDS has been found to decrease the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. NDS has also been found to have anticonvulsant effects, which can be beneficial in the treatment of epilepsy. Additionally, NDS has been shown to have antitumor effects, which can be beneficial in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NDS in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase enzymes. This allows researchers to study the effects of carbonic anhydrase inhibition on various physiological processes. However, one of the limitations of using NDS in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of NDS in scientific research. One potential direction is the development of NDS analogs with improved solubility and selectivity for carbonic anhydrase enzymes. Another potential direction is the investigation of the effects of NDS on other physiological processes, such as inflammation and angiogenesis. Additionally, the potential use of NDS as a therapeutic agent in the treatment of various diseases warrants further investigation.
Conclusion:
In conclusion, NDS is a sulfonamide compound that has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. NDS has been found to have various biochemical and physiological effects, including anticonvulsant and antitumor effects. While there are limitations to using NDS in lab experiments, its selectivity for carbonic anhydrase enzymes makes it a valuable tool for studying the effects of carbonic anhydrase inhibition on various physiological processes. Further research into the potential therapeutic applications of NDS is warranted.
Méthodes De Synthèse
The synthesis of NDS involves the reaction between 1,5-naphthalenedisulfonyl chloride and 4-ethylpiperazine in the presence of a base. The reaction results in the formation of NDS as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
NDS has been used in various scientific research studies due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in the regulation of pH in cells and tissues. Inhibition of these enzymes has been found to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
1-ethyl-4-[5-(4-ethylpiperazin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S2/c1-3-23-11-15-25(16-12-23)31(27,28)21-9-5-8-20-19(21)7-6-10-22(20)32(29,30)26-17-13-24(4-2)14-18-26/h5-10H,3-4,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFXFMVKMDVOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCN(CC4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346904.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B5346908.png)

![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5346924.png)
![3-(2-chlorophenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5346925.png)

![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5346941.png)
![3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)

![2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-N-methyl-2-oxoethanamine](/img/structure/B5346979.png)
![3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid](/img/structure/B5346988.png)
![N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]-3-phenylacrylamide](/img/structure/B5346996.png)
![[4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5347002.png)
